1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
Description
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (CAS: 681482-00-8) is a fluorinated piperidine derivative characterized by a benzyl group substituted with a trifluoromethoxy (-OCF₃) moiety at the para position. Its molecular formula is C₁₃H₁₆F₃NO₂, with a molecular weight of 275.27 g/mol . The compound’s structure combines a piperidin-4-ol core with a lipophilic trifluoromethoxybenzyl group, which enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. It is listed as a discontinued research chemical, though its hydrochloride form (CAS: 1432681-24-7) is available through specialized suppliers .
Structure
3D Structure
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-3-1-10(2-4-12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCISANRKJWTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol typically involves several steps, starting with the preparation of the trifluoromethoxybenzyl intermediate. One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the piperidin-4-ol moiety, often through nucleophilic substitution or coupling reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. These methods often employ advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups using appropriate nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, including enzyme interactions and receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific receptors or enzymes, owing to its ability to modulate biological activity.
Mechanism of Action
The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This interaction can modulate the activity of the target, leading to various biological effects, such as inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidin-4-ol derivatives with arylalkyl substitutions. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Insights
Trifluoromethoxy vs. Trifluoromethyl: The -OCF₃ group in the target compound provides greater steric bulk and electronegativity compared to -CF₃ (e.g., in Semap ). This may reduce metabolic oxidation while maintaining similar lipophilicity (predicted logP ~2.5).
Piperidine Core Modifications :
- Hydroxyl at Position 4: The -OH group in piperidin-4-ol derivatives (e.g., target compound and Semap) enables hydrogen bonding, critical for receptor interactions. Semap’s D2 antagonism highlights this feature .
- Direct vs. Benzyl Linkage: 4-(4-Trifluoromethoxy-phenyl)-piperidine lacks the benzyl spacer, reducing conformational flexibility compared to the target compound.
Heterocyclic vs. Aromatic Substitutions :
- Thiazole- and triazole-containing analogs (e.g., and ) show higher molecular weights (450–600 g/mol) and complex hydrogen-bonding networks, which may limit blood-brain barrier penetration compared to the simpler target compound.
Synthetic Accessibility :
- The target compound’s synthesis yield is unspecified, but related urea derivatives () achieve yields of 83–88% via nucleophilic substitution or coupling reactions .
- Fluorinated intermediates (e.g., 4-(trifluoromethoxy)benzyl chloride) are commonly used, as seen in Example 69 (), which employs copper-mediated cross-coupling .
Biological Activity
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol, with the molecular formula C₁₂H₁₄F₃NO, is a piperidine derivative notable for its unique trifluoromethoxy substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry.
- Molecular Weight : Approximately 245.244 g/mol
- Appearance : Oil
- Storage Temperature : 4 °C
The trifluoromethoxy group enhances the compound's electrophilicity, which may influence its interactions with biological targets. Studies suggest that this structural modification can lead to increased binding affinity to various receptors, particularly those involved in neurotransmission.
Pharmacological Profile
This compound has been studied primarily for its interactions with neurotransmitter systems. Key findings include:
- Dopamine Transporter Interaction : Similar compounds have shown significant binding to dopamine transporters, indicating potential applications in treating disorders like ADHD and schizophrenia. For instance, analogs have demonstrated selective activity for dopamine over serotonin transporters, suggesting a tailored pharmacological profile that could minimize side effects associated with non-selective agents .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity, potentially through mechanisms involving the disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
A notable study evaluated the biological activity of related piperidine derivatives. It was found that modifications at the phenyl ring significantly influenced both potency and selectivity at dopamine and serotonin receptors. The study highlighted that compounds with trifluoromethoxy substitutions often exhibited enhanced activity compared to their unsubstituted counterparts .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that:
- Trifluoromethoxy Group : This group appears to enhance lipophilicity and receptor binding affinity.
- Piperidine Core : The piperidine structure is essential for maintaining biological activity, as modifications can lead to a loss of function.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol | Trifluoromethyl group on a different position | Potentially different biological activity due to substitution |
| 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidine | Similar core structure but different substituents | May exhibit varied pharmacological profiles |
| N-Methylpiperidine | Lacks trifluoromethoxy group | Simpler structure with basic properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol, and how can purity be verified?
- Methodology : Synthesis typically involves nucleophilic substitution of 4-(trifluoromethoxy)benzyl chloride with piperidin-4-ol, followed by purification via column chromatography or recrystallization. Purity verification requires high-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and gas chromatography (GC) for volatile impurities. Structural confirmation is achieved via H NMR (e.g., δ 3.5–4.0 ppm for piperidinyl protons) and F NMR (δ -58 ppm for trifluoromethoxy group) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology : Use H and C NMR to map proton and carbon environments, F NMR to confirm trifluoromethoxy group integrity, and mass spectrometry (ESI-MS or HRMS) for molecular ion validation. X-ray crystallography can resolve stereochemistry, while IR spectroscopy identifies hydroxyl stretches (~3200–3600 cm) .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s receptor binding affinity in neurological targets?
- Methodology : Conduct comparative studies using analogs lacking the trifluoromethoxy group. Use surface plasmon resonance (SPR) or radioligand binding assays to quantify affinity shifts (e.g., ΔK values). Molecular docking (e.g., AutoDock Vina) can model interactions with receptors like σ-1 or 5-HT, highlighting hydrophobic and electronic effects of the CFO group .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Methodology : Optimize co-solvents (e.g., 5–10% DMSO) or surfactants (Tween-80). Salt formation (e.g., hydrochloride salt, as in CAS 1432681-24-7) improves solubility. Alternatively, use cyclodextrin inclusion complexes or nanoformulation to enhance bioavailability without altering pharmacological activity .
Q. How can researchers resolve contradictions in reported IC values across different studies?
- Methodology : Standardize assay conditions (pH 7.4 buffers, 37°C) and validate cell lines (e.g., HEK293 vs. CHO). Re-evaluate compound purity via HPLC and control for batch-to-batch variability. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
Q. What computational methods predict the metabolic stability of this compound?
- Methodology : Combine in silico tools like SwissADME for predicting CYP450 metabolism hotspots with molecular dynamics simulations to assess enzyme-substrate interactions. Validate predictions using in vitro human liver microsomes (HLM) and LC-MS/MS to quantify metabolite formation rates .
Q. How can stereochemical effects on pharmacological activity be determined?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and separate using chiral HPLC (e.g., Chiralpak IA column). Test each enantiomer in in vitro assays (e.g., cAMP inhibition for GPCR targets) and correlate activity with stereochemistry using circular dichroism (CD) .
Q. What in vivo models are suitable for evaluating blood-brain barrier (BBB) penetration?
- Methodology : Use rodents for pharmacokinetic (PK) studies with LC-MS/MS quantification of brain-to-plasma ratios. Intravenous administration with cassette dosing minimizes animal use. Alternatively, employ in situ brain perfusion models to measure unbound fraction (K) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
